molecular formula C9H17N3S B15056584 N2-Ethyl-N2-isobutylthiazole-2,4-diamine CAS No. 1365939-37-2

N2-Ethyl-N2-isobutylthiazole-2,4-diamine

Cat. No.: B15056584
CAS No.: 1365939-37-2
M. Wt: 199.32 g/mol
InChI Key: GWNHZXALJQDQDT-UHFFFAOYSA-N
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Description

Significance of the 1,3-Thiazole Heterocycle in Contemporary Chemical Science

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This fundamental structure is a recurring motif in a vast array of natural products and synthetic molecules, underscoring its importance in contemporary chemical science.

The exploration of thiazole (B1198619) chemistry dates back to the late 19th century, with significant advancements in its synthesis and understanding of its properties occurring throughout the 20th century. A pivotal moment in the history of thiazoles was the discovery of the thiazole ring in thiamine (B1217682) (Vitamin B1), which highlighted its crucial role in biological systems. This discovery spurred further investigation into thiazole-containing compounds, leading to the development of numerous synthetic methodologies, most notably the Hantzsch thiazole synthesis. This foundational work laid the groundwork for the extensive exploration of thiazole derivatives that continues to this day.

Thiazole derivatives are ubiquitous in organic chemistry, with a wide spectrum of applications. The thiazole ring can be readily functionalized at various positions, allowing for the creation of a vast library of compounds with diverse steric and electronic properties. This structural diversity has been exploited in the development of pharmaceuticals, agrochemicals, dyes, and catalysts. The stability of the thiazole ring, coupled with its ability to participate in a range of chemical transformations, makes it an attractive scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Overview of 2,4-Diamine Functionality within Thiazole Chemical Structures

The incorporation of a 2,4-diamine functionality onto the thiazole ring significantly influences its chemical character and potential for molecular recognition. The presence of two amino groups at these specific positions creates a unique electronic and structural environment.

Diaminothiazoles can be broadly classified based on the substitution patterns on the amino groups. These can range from primary amines (-NH2) to secondary amines (-NHR) and tertiary amines (-NRR'). The nature of the substituents (R and R') can be alkyl, aryl, or other functional groups, leading to a wide array of derivatives with tailored properties. N2-Ethyl-N2-isobutylthiazole-2,4-diamine falls into the category of a diaminothiazole with a primary amine at the 4-position and a tertiary amine at the 2-position, bearing ethyl and isobutyl substituents.

Position Amine Type Substituents
N2TertiaryEthyl, Isobutyl
N4Primary-

Table 1: Structural Classification of this compound

Research Rationale for Investigating this compound

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the broader context of research into N-substituted 2,4-diaminothiazoles. The introduction of ethyl and isobutyl groups at the N2 position is a deliberate synthetic modification aimed at modulating the compound's properties.

Unique Substitution Pattern (N2-Ethyl, N2-isobutyl) and its Conformational Implications

The defining feature of this compound is the presence of two different alkyl groups—an ethyl group and a branched isobutyl group—on the exocyclic nitrogen atom at the C2 position of the thiazole ring. This asymmetric and sterically demanding substitution has significant conformational implications.

The bond between the C2 carbon of the thiazole ring and the N2 nitrogen atom is a single bond, which would typically allow for free rotation. However, the presence of the bulky ethyl and, particularly, the isobutyl groups creates considerable steric hindrance. This steric crowding is expected to impose a significant energy barrier to rotation around the C2-N2 bond. Consequently, the molecule is likely to exist in a limited number of preferred, low-energy conformations.

The spatial arrangement of the ethyl and isobutyl groups relative to the plane of the thiazole ring will be dictated by the need to minimize van der Waals repulsion. The isobutyl group, with its branching at the beta-carbon, is bulkier than the straight-chain ethyl group. This difference in size will likely lead to a specific, favored orientation where the larger isobutyl group positions itself to minimize interaction with both the thiazole ring and the adjacent ethyl group. Theoretical calculations and spectroscopic studies on similarly substituted N,N-dialkyl systems have shown that such molecules adopt distinct gauche or cis conformations to achieve maximum stability, a principle that would apply here. nih.gov The specific conformational preferences of this compound would influence how the molecule presents its pharmacophoric features, thereby affecting its interaction with biological targets.

Potential for Distinct Chemical Behavior Compared to Aromatic/Alkyl-Substituted Analogues

The chemical behavior of this compound is anticipated to be distinct from analogues with different substituents at the N2 position, owing to a combination of electronic and steric effects.

Comparison with other Alkyl-Substituted Analogues: When compared to less sterically hindered N2-dialkyl analogues, such as N2,N2-dimethylthiazole-2,4-diamine, the ethyl and isobutyl groups introduce significant steric shielding around the N2-amino group and the adjacent regions of the thiazole ring. This steric bulk can influence reactivity in several ways:

Reduced Reactivity: The steric hindrance may impede the approach of reactants to the N2-nitrogen and the thiazole ring, potentially slowing down reactions like N-alkylation or acylation. smolecule.com

Modulated Biological Activity: In a biological context, the size and shape of the substituents are critical. Studies on other 2,4-disubstituted thiazoles have shown that bulkier substituents can have a negative impact on certain biological activities, suggesting that the specific dimensions of the ethyl and isobutyl groups would be a key determinant of the compound's interaction with enzyme active sites or receptors. nih.gov The unique combination of a medium-sized linear chain (ethyl) and a larger branched chain (isobutyl) may offer a distinct profile of interaction compared to symmetrical N,N-diethyl or N,N-diisobutyl analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1365939-37-2

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

2-N-ethyl-2-N-(2-methylpropyl)-1,3-thiazole-2,4-diamine

InChI

InChI=1S/C9H17N3S/c1-4-12(5-7(2)3)9-11-8(10)6-13-9/h6-7H,4-5,10H2,1-3H3

InChI Key

GWNHZXALJQDQDT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)C)C1=NC(=CS1)N

Origin of Product

United States

Spectroscopic and Analytical Characterization Techniques for N2 Ethyl N2 Isobutylthiazole 2,4 Diamine and Thiazole 2,4 Diamines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For N2-Ethyl-N2-isobutylthiazole-2,4-diamine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the isobutyl group, the thiazole (B1198619) ring, and the amino group.

The signals for the alkyl substituents would appear in the upfield region of the spectrum. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH2-) coupled to the methyl protons, and a triplet for the methyl protons (-CH3) coupled to the methylene protons. The isobutyl group would exhibit more complex splitting patterns: a doublet for the methylene protons (-CH2-) adjacent to the chiral center, a multiplet for the methine proton (-CH-), and a doublet for the two equivalent methyl groups (-CH3).

The lone proton on the thiazole ring (H-5) would typically appear as a singlet in the aromatic region. The protons of the primary amino group (-NH2) at the C4 position may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Thiazole-H5 6.0 - 7.0 Singlet
-NH2 Variable (Broad) Singlet
N-CH2 (Ethyl) 3.2 - 3.6 Quartet
N-CH2 (Isobutyl) 3.0 - 3.4 Doublet
CH (Isobutyl) 1.8 - 2.2 Multiplet
CH3 (Ethyl) 1.1 - 1.4 Triplet

¹³C NMR spectroscopy is employed to determine the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the thiazole ring are particularly diagnostic. asianpubs.org The carbon atom C2, bonded to three nitrogen atoms, is expected to be the most deshielded, appearing significantly downfield. The C4 carbon, attached to the primary amino group, and the C5 carbon would also resonate in the aromatic region but at higher fields compared to C2. asianpubs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Thiazole-C2 165 - 175
Thiazole-C4 150 - 160
Thiazole-C5 100 - 115
N-CH2 (Ethyl) 45 - 55
N-CH2 (Isobutyl) 55 - 65
CH (Isobutyl) 25 - 35
CH3 (Ethyl) 10 - 20

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. The primary amino group (-NH2) at the C4 position would typically show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is also expected around 1600-1650 cm⁻¹. mdpi.com

The C-H stretching vibrations of the ethyl and isobutyl alkyl groups would be observed in the 2850-3000 cm⁻¹ region. The C-H bending vibrations for these groups would appear around 1350-1470 cm⁻¹.

The vibrations associated with the thiazole ring are also characteristic. The C=N and C=C stretching vibrations within the heterocyclic ring typically appear in the 1500-1650 cm⁻¹ region. mdpi.com The C-S stretching vibration is often weaker and found at lower wavenumbers.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
Primary Amine (-NH2) N-H Stretch 3300 - 3500 (two bands)
Primary Amine (-NH2) N-H Bend 1600 - 1650
Alkyl (-CH, -CH2, -CH3) C-H Stretch 2850 - 3000
Thiazole Ring C=N / C=C Stretch 1500 - 1650

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. rsc.org

For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern can help to elucidate the structure. Common fragmentation pathways for substituted thiazoles involve cleavage of the thiazole ring and loss of substituents. nih.gov For instance, the loss of the ethyl or isobutyl groups from the molecular ion would result in characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. nih.gov This technique is crucial for unambiguously confirming the molecular formula of a newly synthesized compound. acs.org The experimentally determined exact mass is compared to the calculated mass for the proposed formula, with a very small mass error providing strong evidence for the compound's identity.

Table 4: Molecular Formula and Mass Data for this compound

Parameter Value
Molecular Formula C9H17N3S
Molecular Weight (Nominal) 199.32 g/mol

Chromatographic Methods in Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and related thiazole-2,4-diamine (B2776682) derivatives. These methods are crucial for monitoring the progress of chemical reactions, assessing the purity of the synthesized compounds, and for the isolation of the target molecules from reaction mixtures. The principles of chromatography, which involve the differential partitioning of compounds between a stationary phase and a mobile phase, allow for the effective separation of components in a mixture.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique widely employed in synthetic organic chemistry to monitor the progress of reactions and to perform preliminary purity assessments of the resulting products. In the context of the synthesis of this compound and its analogs, TLC plays a critical role in determining the point of reaction completion by observing the consumption of starting materials and the formation of the product.

The stationary phase in TLC is typically a thin layer of an adsorbent material, most commonly silica (B1680970) gel (SiO2) or alumina (B75360) (Al2O3), coated onto a flat carrier such as a glass plate, aluminum foil, or plastic sheet. The choice of the mobile phase, or eluent, is critical for achieving good separation. The eluent is a solvent or a mixture of solvents that moves up the plate by capillary action. The separation of compounds is based on their differential affinity for the stationary phase and solubility in the mobile phase.

For thiazole-2,4-diamine derivatives, which possess a degree of polarity due to the presence of nitrogen and sulfur atoms, a variety of solvent systems can be utilized. The selection of an appropriate solvent system is often determined empirically to achieve a retention factor (Rf value) that allows for clear separation of the components of the reaction mixture. The Rf value is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Commonly used solvent systems for the TLC analysis of substituted thiazole derivatives include mixtures of a non-polar solvent, such as hexane (B92381) or toluene, and a more polar solvent, such as ethyl acetate (B1210297) or chloroform. The polarity of the mobile phase can be finely tuned by adjusting the ratio of the solvents to optimize the separation. For instance, in the synthesis of various N,N'-diaryl-1,3-thiazole-2,4-diamines, solvent systems such as ethyl acetate:hexane (1:1, v/v) and toluene:ethyl acetate:formic acid (5:4:1, v/v/v) have been successfully employed.

Visualization of the separated spots on the TLC plate is typically achieved under ultraviolet (UV) light if the compounds are UV-active. Alternatively, chemical staining agents can be used. For compounds containing nitrogen, reagents like iodine vapor can be employed for visualization.

Below is an interactive data table summarizing typical TLC conditions used for the analysis of thiazole derivatives, which can be extrapolated for the analysis of this compound.

Stationary PhaseMobile Phase (Solvent System)Visualization MethodTypical Rf Range for Thiazole Derivatives
Silica Gel 60 F254Hexane / Ethyl Acetate (various ratios)UV light (254 nm)0.2 - 0.8
Silica Gel 60 F254Chloroform / Methanol (various ratios)UV light (254 nm), Iodine Vapor0.3 - 0.7
Silica Gel 60 F254Toluene / Ethyl Acetate / Formic Acid (e.g., 5:4:1)UV light (254 nm)0.4 - 0.9
AluminaDichloromethane / Methanol (various ratios)UV light (254 nm)0.2 - 0.6

Preparative Chromatography for Compound Purification

Following a successful synthesis, which is often monitored by TLC, the crude product mixture typically requires purification to isolate the desired compound, such as this compound, from unreacted starting materials, by-products, and other impurities. Preparative chromatography is a powerful technique for this purpose, operating on the same principles as analytical chromatography but on a larger scale to isolate quantities of a substance for further use.

Column chromatography is the most common form of preparative chromatography used in this context. In this technique, the stationary phase, typically silica gel or alumina, is packed into a vertical glass column. The crude product mixture is loaded onto the top of the column, and the mobile phase is passed through the column under the influence of gravity or applied pressure.

The choice of the mobile phase is crucial for effective separation and is often guided by the results obtained from preliminary TLC analysis. A solvent system that provides a good separation of the target compound from impurities on a TLC plate, with an Rf value for the target compound typically in the range of 0.2 to 0.4, is often a good starting point for column chromatography.

The process involves the collection of fractions of the eluent as it passes through the column. These fractions are then analyzed, usually by TLC, to determine which ones contain the purified product. The fractions containing the pure compound are then combined, and the solvent is removed by evaporation to yield the purified this compound.

For the purification of N-alkylated thiazole derivatives, silica gel is a commonly used stationary phase. The mobile phase is typically a gradient of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). A gradient elution, where the polarity of the mobile phase is gradually increased, can be particularly effective for separating compounds with a wide range of polarities.

Below is an interactive data table outlining typical parameters for the preparative column chromatography of thiazole-2,4-diamine derivatives.

Stationary PhaseColumn Dimensions (Internal Diameter x Length)Mobile Phase (Eluent)Elution ModeDetection Method
Silica Gel (60-120 mesh)2-5 cm x 30-50 cmHexane / Ethyl Acetate (gradient)Gravity or FlashTLC analysis of fractions
Silica Gel (230-400 mesh)1-3 cm x 20-40 cmDichloromethane / Methanol (gradient)FlashTLC analysis of fractions
Alumina (activated, neutral)2-4 cm x 30-50 cmToluene / Acetone (B3395972) (isocratic or gradient)GravityTLC analysis of fractions

Theoretical and Computational Chemistry Studies on N2 Ethyl N2 Isobutylthiazole 2,4 Diamine and Thiazole 2,4 Diamine Scaffolds

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods are used to determine optimized molecular geometries, electronic properties, and various reactivity descriptors.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of thiazole (B1198619) derivatives due to its balance of accuracy and computational efficiency. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), is commonly employed to optimize the molecular geometry and predict a variety of properties. irjweb.comnih.gov

DFT calculations provide insights into:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. nih.gov

Electronic Properties: Calculating total energy, dipole moment, and the distribution of electronic charge within the molecule.

Vibrational Frequencies: Predicting infrared (IR) spectra, which can be compared with experimental data to confirm the molecular structure.

Reactivity: Evaluating the molecular orbitals and electrostatic potential to forecast how the molecule will interact with other chemical species. distantreader.org

For thiazole derivatives, DFT studies have been instrumental in correlating their structural features with observed biological activities and chemical behaviors. nih.govdistantreader.org

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Such molecules are considered "soft." acs.org

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as more energy is needed for electronic transitions. These molecules are considered "hard."

In thiazole derivatives, the distribution of HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attack. For instance, in many thiazole azo dyes, the HOMO is typically spread across the donor moiety and the thiazole ring, while the LUMO is localized on the acceptor part of the molecule. nih.gov This distribution facilitates intramolecular charge transfer upon excitation.

Thiazole DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
TCAH1-6.224-2.1014.123
TCAH4-6.449-2.5173.932
TCAH8-6.191-2.5963.595
Thiazole 6-6.89-2.264.63
Thiazole 11-6.15-2.613.54

This table presents representative calculated Frontier Molecular Orbital energies for various thiazole-based hydrazone (TCAH) compounds and other thiazole derivatives, illustrating how substituent changes affect electronic properties. Data is illustrative and sourced from studies on related structures. nih.govacs.org

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These parameters are calculated using the following relationships:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer.

η = (ELUMO - EHOMO) / 2

Chemical Softness (σ): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be deformed.

σ = 1 / η

These descriptors are valuable for comparing the reactivity of different molecules within a series. For example, studies on various synthesized thiazole derivatives have shown that compounds with a higher degree of softness (lower hardness) tend to exhibit different biological activities. mdpi.com

Thiazole DerivativeElectronegativity (χ) (eV)Chemical Hardness (η) (eV)Chemical Softness (σ) (eV-1)
Compound 133.782.210.45
Compound 193.712.120.47
Compound 213.832.140.46
Compound 243.622.090.48

This table shows calculated global reactivity descriptors for selected bithiazole derivatives. A higher softness value (σ) correlates with greater chemical reactivity. Data is illustrative and sourced from studies on related structures. mdpi.com

Understanding the distribution of electronic charge and the potential for intramolecular charge transfer (ICT) is essential for predicting reactivity and molecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It evaluates interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). nih.gov Strong interactions indicate significant hyperconjugation and ICT, which contribute to the molecule's stability and electronic properties. nih.gov For thiazole derivatives, NBO analysis can reveal the flow of charge from electron-donating groups, through the thiazole ring, to electron-accepting moieties. mdpi.com

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. irjweb.com It is a powerful tool for identifying reactive sites:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., lone pairs on nitrogen or oxygen atoms). These are sites susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (e.g., hydrogen atoms attached to electronegative atoms). These are sites susceptible to nucleophilic attack. researchgate.netresearchgate.net

Green regions represent neutral potential.

Linear Combination of Atomic Orbitals (LCAO-MO) Theory: This is a fundamental concept in quantum chemistry that describes how molecular orbitals (MOs) are formed from the atomic orbitals (AOs) of the constituent atoms. youtube.com The AOs are combined (added or subtracted) to form bonding MOs (lower energy, increased electron density between nuclei) and anti-bonding MOs (higher energy, a node between nuclei). youtube.com While DFT and other advanced methods perform these calculations numerically, the qualitative LCAO-MO approach is invaluable for understanding the nature of the chemical bonds and the resulting electronic structure in heterocyclic systems like thiazoles.

Spin-Coupled Computational Methods: These methods are essential for studying systems with unpaired electrons or for calculating properties that depend on electron spin, such as nuclear magnetic resonance (NMR) spin-spin coupling constants. nih.govcompchemhighlights.org While not typically the primary tool for closed-shell molecules like N2-Ethyl-N2-isobutylthiazole-2,4-diamine, these calculations can provide deep insights into the electronic structure by probing the interactions between nuclear and electron spins. Methods to compute spin-orbit coupling, a relativistic effect, are crucial for heavy elements but can also refine the understanding of electronic states in lighter molecules. osti.gov More advanced techniques can compute exchange coupling constants in multi-radical systems, providing a detailed picture of electron-electron interactions. nih.gov

Molecular Dynamics (MD) Simulations

While quantum chemical calculations analyze static molecular structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent, and binding to biological targets.

For thiazole derivatives, MD simulations are particularly useful for:

Assessing Conformational Stability: Exploring the different shapes (conformations) a flexible molecule like this compound can adopt and determining their relative stabilities.

Studying Ligand-Receptor Interactions: Simulating the binding of a thiazole derivative to a protein target (e.g., an enzyme or receptor). MD can assess the stability of the binding pose predicted by molecular docking and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govnih.gov

Understanding Solvation Effects: Simulating how the molecule interacts with its environment, such as water or other solvents, which can significantly influence its properties and behavior.

Recent studies have used MD simulations to confirm the stability of thiazole-based inhibitors within the active sites of proteins, providing a dynamic validation of their potential as therapeutic agents. nih.govnih.gov

Ensemble Selection (e.g., NVT Canonical Ensemble) for Simulating Dynamic Behavior

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. The choice of the statistical ensemble is a critical step in setting up an MD simulation, as it defines the thermodynamic conditions that are held constant.

For studying the dynamic behavior of molecules like thiazole derivatives, the canonical ensemble, also known as the NVT ensemble, is frequently employed. nih.govplos.org In the NVT ensemble, the number of particles (N), the volume of the system (V), and the temperature (T) are kept constant. This setup is particularly useful for observing the system's evolution towards thermal equilibrium and for sampling conformations at a specific temperature. nih.govplos.org For instance, in a study investigating potential inhibitors of Pseudomonas aeruginosa, the equilibration of the system was achieved using an NVT ensemble, which is a standard practice to prepare the system for further analysis. nih.govplos.org

The simulation is typically performed within a periodic boundary box, often filled with a solvent like water, to mimic physiological conditions. nih.govplos.org The temperature is maintained using a thermostat, ensuring that the kinetic energy of the system remains constant on average, allowing for the exploration of the conformational space of the molecule of interest.

Simulation of Molecular Interactions and Adsorption Behavior on Surfaces

MD simulations are also a powerful tool for investigating how molecules interact with each other and with surfaces. tandfonline.com This is crucial for understanding mechanisms such as drug-receptor binding or the adsorption of molecules onto a material's surface.

The study of the adsorption behavior of thiazole derivatives on various surfaces can be explored at an atomistic level using MD simulations. tandfonline.com Such simulations can reveal the preferred orientation and configuration of the adsorbed molecules, distinguishing between physisorption (driven by van der Waals forces) and chemisorption (involving covalent bonding). tandfonline.com For example, simulations can determine whether a molecule like this compound adsorbs onto a surface in a horizontal or vertical fashion, which has implications for surface coverage and interaction strength. tandfonline.com These simulations provide insights into the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the stability of the ligand-protein complex or the molecule-surface system. nih.govplos.org

Molecular Docking Methodologies for Investigating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov It is widely used in drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. For thiazole derivatives, which are known to exhibit a wide range of biological activities, docking studies are essential for identifying potential therapeutic targets and optimizing lead compounds. dntb.gov.uanih.gov

The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. The ligand's conformational flexibility is often explored, while the receptor is typically kept rigid, although flexible docking protocols are also used. A scoring function is then used to estimate the binding affinity for different binding poses, ranking them to identify the most likely interaction mode. nih.gov

Computational Assessment of Binding Positions and Interaction Types

Molecular docking provides detailed information about the binding position of a ligand within the active site of a protein. nih.gov It can identify the specific amino acid residues that interact with the ligand and characterize the nature of these interactions.

For thiazole-2,4-diamine (B2776682) scaffolds, docking studies can reveal key interactions such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

π-π Stacking: Aromatic rings on the ligand and protein residues can stack on top of each other.

Electrostatic Interactions: Occur between charged or polar groups.

For example, a docking study of 2,4-disubstituted thiazole derivatives targeting fungal lanosterol-C14α-demethylase (CYP51) was performed to understand their antifungal mechanism. nih.gov The results indicated favorable binding energies and identified specific poses within the active site, highlighting the importance of substituents on the thiazole ring for improved interaction with the target enzyme. nih.gov Such computational assessments are crucial for guiding the rational design of more potent and selective inhibitors.

Table 2: Common Interaction Types Investigated in Molecular Docking of Thiazole Derivatives

Interaction Type Description Potential Groups Involved in Thiazole Scaffolds
Hydrogen Bonding Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. Amine groups (-NH2), thiazole nitrogen.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. Isobutyl and ethyl groups, phenyl rings.
π-π Stacking Attractive, noncovalent interactions between aromatic rings. Thiazole ring, substituted phenyl groups.

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally measured activity. QSAR is a key component of computational drug design, used to predict the activity of new compounds and to understand which structural features are important for activity.

For thiazole derivatives, QSAR studies have been employed to explore their antimicrobial and other biological activities. researchgate.net These studies involve calculating a wide range of molecular descriptors, including topological, electronic, geometric, and physicochemical properties. researchgate.net Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to build the predictive models. researchgate.net

Derivation and Interpretation of Molecular Connectivity Indices

Among the various types of molecular descriptors used in QSAR, molecular connectivity indices are particularly important. researchgate.netnih.gov These are topological indices that describe the degree of branching and connectivity in a molecule's structure. They are calculated from the hydrogen-suppressed molecular graph.

The Randić connectivity index (χ) is one of the most common. Higher-order connectivity indices (e.g., ¹χ, ²χ) capture information about larger fragments of the molecule. In a QSAR study on 2,4-disubstituted thiazoles as antimicrobial agents, the molecular connectivity index (²χv) and Kier's shape index (κα3) were identified as key parameters for describing the antimicrobial activity. researchgate.net This indicates that the size, shape, and degree of branching of the substituents on the thiazole ring are critical factors for their interaction with the target site in microorganisms. researchgate.net The interpretation of these indices helps in understanding the structural requirements for biological activity and in designing new molecules with enhanced potency. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Thiazole-2,4-diamine
Acetic acid
Ammonia (B1221849)
Ethanol (B145695)
Acetone (B3395972)
Thiourea (B124793)
Fluconazole

Application of Kier's Shape Indices and Other Topographical Descriptors

There is currently no specific information available in scientific literature regarding the application of Kier's shape indices or other topographical descriptors to this compound. These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies to correlate a molecule's shape and topology with its biological activity. Such analyses for this particular compound have not been documented in accessible research.

Conformational Analysis and Energetic Profiles of this compound

A detailed conformational analysis and the corresponding energetic profiles for this compound are not available in the public domain. Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its interaction with biological targets. This type of study would typically involve computational methods to identify stable conformers and the energy barriers between them. However, such specific research on this compound has not been published.

Aromaticity Indices and Molecular Electrostatic Potential Mapping

While general principles of aromaticity apply to the thiazole ring within this compound, specific calculations of aromaticity indices for this compound are not documented. The thiazole ring is known to be aromatic, which contributes to its stability and electronic properties.

Molecular electrostatic potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. An MEP map for a related thiazole derivative reveals that the negative potential (red regions), indicative of electrophilic reactivity, is often located on nitrogen and oxygen atoms, while positive potentials (blue regions) suggest nucleophilic reactivity. researchgate.net For this compound, it can be inferred that the nitrogen atoms of the thiazole ring and the amino groups would exhibit negative electrostatic potential, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amino groups would likely show a positive potential. However, a specific MEP map for this compound is not available in the reviewed literature.

Chemical Reactivity and Mechanistic Investigations of Thiazole 2,4 Diamines

Tautomeric Equilibria in Thiazole-2,4-diamines

Thiazole (B1198619) derivatives containing amino substituents are known to exist in equilibrium between different tautomeric forms. This phenomenon is critical as the dominant tautomer can dictate the compound's chemical and biological properties.

Amino-Imino Tautomerism and Environmental Effects

For N2-Ethyl-N2-isobutylthiazole-2,4-diamine, the most relevant equilibrium is the amino-imino tautomerism. The compound can exist predominantly in the 2,4-diamino form or tautomerize to an imino form, such as a 2-amino-4-imino or a 2-imino-4-amino structure. Studies on analogous compounds like 2-aminothiazoles and 2-amino-1,3,4-thiadiazoles show that the amino form is generally the most stable. sid.irresearchgate.net

The surrounding environment, particularly the solvent, plays a crucial role in shifting this equilibrium. The stability of different tautomers can be influenced by solvent polarity and its ability to form hydrogen bonds. researchgate.net For instance, research on similar heterocyclic systems has demonstrated that polar solvents can stabilize one tautomeric form over another by favorably interacting with the tautomer's dipole moment. sid.irnih.gov In many heterocyclic amines, the keto or imino form is often favored in non-polar solvents, while the enol or amino form may be more prevalent in polar solvents, though the specific equilibrium depends on the molecule. researchgate.netnih.gov

Table 1: Influence of Solvent Polarity on Tautomeric Equilibrium in Heterocyclic Amines

Tautomeric Form Favored in Non-Polar Solvents (e.g., Chloroform) Favored in Polar Aprotic Solvents (e.g., DMSO) Reference
Amino Less Favored More Favored nih.gov
Imino More Favored Less Favored nih.gov

Spectroscopic Signatures for Characterizing Tautomeric Forms

Spectroscopic techniques are essential for identifying and quantifying the different tautomers present in a solution. UV-Visible spectroscopy is a particularly useful tool for this purpose. Different tautomers absorb light at different wavelengths due to variations in their electronic conjugation.

Studies on related diaminotriazine-thiazoles show distinct absorption bands in the UV-Vis spectrum, which can be attributed to specific electronic transitions within the molecule. researchgate.net For thiazole-2,4-diamines, the amino and imino forms would be expected to have unique absorption maxima. The amino tautomer typically has a π-π* transition at a specific wavelength, while the imino form, with its different chromophore, would exhibit a shift in this absorption band. By analyzing the UV-Vis spectrum in various solvents, researchers can infer the dominant tautomeric form under different conditions. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful method, as the chemical shifts of protons and carbons are highly sensitive to the tautomeric state. nih.govnih.gov

Electrophilic Substitution Reactions on the Thiazole Ring

The thiazole ring, while aromatic, has a complex reactivity profile towards electrophiles due to the presence of two different heteroatoms. The electron-donating character of the amino groups at positions 2 and 4 significantly activates the ring for electrophilic attack. ias.ac.in

Halogenation Mechanisms

Halogenation is a common electrophilic substitution reaction for thiazoles. The presence of activating groups, such as the amino substituents in this compound, facilitates this reaction, which might otherwise require harsh conditions. slideshare.net The mechanism can proceed through several pathways. One common route is a direct electrophilic aromatic substitution, where the halogen attacks the electron-rich carbon of the ring. udayton.edu Another potential mechanism is an addition-elimination pathway. smolecule.com Theoretical studies on the halogenation of thiazolo[5,4-d]thiazole (B1587360) suggest that direct C-halogenation is the favored mechanism. udayton.edu

Reactivity of Ring Positions (C2, C4, C5) towards Electrophiles

Calculations of π-electron density and extensive experimental evidence have established a clear hierarchy of reactivity for the carbon positions on the thiazole ring towards electrophiles. wikipedia.orgnih.gov

C5 Position: This position is the most electron-rich and, therefore, the primary site for electrophilic substitution. wikipedia.orgpharmaguideline.comresearchgate.net The presence of an electron-donating group at the C2 position, such as the N-ethyl-N-isobutylamino group, further enhances the nucleophilicity of the C5 position. ias.ac.inpharmaguideline.com

C4 Position: The C4 position is the next most likely site for electrophilic attack, though it is significantly less reactive than C5. chemicalbook.comresearchgate.net

C2 Position: The C2 position is electron-deficient due to its proximity to both the sulfur and nitrogen atoms. ias.ac.inpharmaguideline.com Consequently, it is generally resistant to attack by electrophiles and is instead the preferred site for nucleophilic attack. chemicalbook.comnih.gov

Table 2: Relative Reactivity of Thiazole Ring Positions in Electrophilic Aromatic Substitution

Ring Position Relative Reactivity Rationale References
C5 Highest Highest π-electron density, activated by electron-donating groups at C2. pharmaguideline.com, wikipedia.org, researchgate.net, nih.gov
C4 Intermediate Less electron-rich than C5. researchgate.net, chemicalbook.com
C2 Lowest Electron-deficient due to adjacent S and N atoms. pharmaguideline.com, ias.ac.in, nih.gov

Nucleophilic Attack and Potential Ring Opening/Closing Mechanisms

The electron-deficient nature of the C2 carbon makes it susceptible to nucleophilic attack, especially when the ring nitrogen is quaternized or when strong nucleophiles are used. pharmaguideline.comsemanticscholar.org Treatment of thiazole rings with strong bases can lead to ring fission. nih.govchemicalbook.com

Kinetic studies on thiamine (B1217682) and related thiazolium ions show that ring-opening can be initiated by the attack of a hydroxide (B78521) ion at the C2 position. rsc.org This attack forms a pseudobase intermediate, which can then undergo further reactions leading to the cleavage of the thiazole ring. rsc.org While this compound is not a thiazolium salt, the principles of nucleophilic attack at C2 remain relevant, particularly under harsh basic conditions. Ring-closing reactions to form thiazoles are also well-documented, often involving the condensation of a thioamide with an α-halocarbonyl compound (Hantzsch synthesis), which exemplifies the reverse of ring opening. nih.govorganic-chemistry.org

Oxidation and Reduction Pathways of the Thiazole Heterocycle

The thiazole ring in this compound can undergo both oxidation and reduction, although the aromatic nature of the heterocycle provides it with considerable stability.

Formation and Stability of Thiazole N-oxides and S-oxides

Oxidation of the thiazole ring can occur at either the ring nitrogen (N3) or the sulfur (S1) atom.

Thiazole N-oxides: Oxidation of the tertiary nitrogen atom at the 3-position leads to the formation of a thiazole N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or, more efficiently, with reagents like hypofluorous acid–acetonitrile (HOF·CH3CN). wikipedia.org The resulting N-oxides are aromatic and can be stable enough to be isolated. wikipedia.org The presence of the N-oxide functionality can alter the electronic properties of the ring, influencing its reactivity in subsequent reactions like palladium-catalyzed C-H arylations. wikipedia.org In bithiazole systems, the N-oxide oxygen can form a short-contact, intramolecular S–O chalcogen bond with the adjacent thiazole sulfur, inducing molecular rigidity.

Thiazole S-oxides: Oxidation at the sulfur atom is also possible, leading to non-aromatic thiazole S-oxides (sulfoxides) or S,S-dioxides (sulfones). wikipedia.org These reactions disrupt the aromaticity of the ring and are less common when the nitrogen atom is available for oxidation. The choice of oxidant and reaction conditions can influence the selectivity between N-oxidation and S-oxidation.

The stability of these oxides can vary. Thiazole N-oxides are generally stable, though they can be reduced back to the parent thiazole. wikipedia.org For instance, a thiazole N-oxide phosphoramidite (B1245037) was found to be stable during storage but was partially deoxygenated during oligonucleotide synthesis.

Derivatization Strategies at the Amino and Ring Positions

The presence of two amino groups and a reactive C-H bond at the 5-position makes this compound a versatile scaffold for further functionalization.

Reactions at Nitrogen Atoms (e.g., Protonation, Alkylation, Acylation)

The nitrogen atoms in the molecule—the two exocyclic amino nitrogens (at C2 and C4) and the endocyclic ring nitrogen (at N3)—are all potential sites for electrophilic attack.

Protonation: The most basic site in the thiazole ring is the endocyclic nitrogen at the N3 position, which is where protonation readily occurs. pharmaguideline.com The electron-donating effects of the two amino groups at positions 2 and 4 are expected to increase the basicity of the N3 atom compared to unsubstituted thiazole.

Alkylation: Alkylation can occur at either the exocyclic amino groups or the endocyclic ring nitrogen. Reaction with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts. smolecule.com The site of alkylation is dependent on the reaction conditions. For 2-aminothiazoles, alkylation of the ring nitrogen (N3) leads to the formation of thiazolium salts. pharmaguideline.com The N4-amino group in the title compound, being a primary amine, is also a likely site for alkylation. The N2-amino group is already secondary and sterically hindered by the ethyl and isobutyl groups, making further alkylation at this position less favorable.

Acylation: The primary amino group at the C4 position is susceptible to acylation by reacting with acylating agents like acyl chlorides or anhydrides to form amides. smolecule.com This reaction would alter the compound's solubility and electronic properties. The N2-amino group lacks a proton and therefore cannot be acylated. Acylation of 2-aminothiazole (B372263) derivatives is a common strategy to produce a wide range of functionalized molecules.

Reaction TypeReagent ExamplePrimary Site of ReactionProduct Type
Protonation HClRing Nitrogen (N3)Thiazolium Salt
Alkylation Methyl IodideRing Nitrogen (N3) or N4-aminoN-alkylated Thiazolium or N4-alkylated amine
Acylation Acetyl ChlorideN4-aminoN4-acylated amide

Functionalization of the Carbon Skeleton (e.g., Silylation for Enhanced Reactivity)

The carbon skeleton of the thiazole ring, particularly the C5 position, can be functionalized.

Electrophilic Substitution: The thiazole ring is generally susceptible to electrophilic substitution, with the C5 position being the most nucleophilic and thus the preferred site of attack. pharmaguideline.com The presence of two strong electron-donating amino groups at C2 and C4 further activates the C5 position towards electrophiles. Common electrophilic substitution reactions include:

Halogenation: The C5 position can be readily halogenated. smolecule.com

Nitration and Sulfonation: These reactions also occur preferentially at the C5 position.

Functionalization via Silylation: While silylation is not typically used to enhance the reactivity of the already activated C5 position in diaminothiazoles, 2-(trimethylsilyl)thiazole (B1297445) is a well-established reagent for the functionalization of the C2 position. sci-hub.seiupac.orgresearchgate.net This compound acts as a formyl anion equivalent. iupac.org It reacts with various electrophiles, such as aldehydes and ketones, where the trimethylsilyl (B98337) group is replaced by the electrophile. sci-hub.seresearchgate.net This strategy allows for the introduction of acyl groups at the C2 position, which is otherwise electron-deficient and prone to nucleophilic attack. pharmaguideline.com This method is more relevant to the synthesis of thiazole derivatives rather than the post-synthesis modification of a pre-formed skeleton like this compound to enhance its reactivity.

Protonation States and Formation of Thiazolium Salts

The basicity of the nitrogen atoms dictates the protonation behavior and the formation of related salts.

Basic Character of the Thiazole Nucleus

The thiazole ring is a basic heterocycle due to the lone pair of electrons on the pyridine-like nitrogen atom at the N3 position. pharmaguideline.com Unsubstituted thiazole is significantly less basic than imidazole, with a pKa of 2.5 for its conjugate acid. wikipedia.org

The basicity of this compound is expected to be considerably higher than that of simple thiazole. This is due to the powerful electron-releasing resonance effect of the amino groups at the C2 and C4 positions, which increases the electron density on the ring nitrogen (N3), making it more susceptible to protonation. Computational studies on thiazole derivatives confirm that charge density is highest at the N3 and C5 positions.

Upon treatment with an acid, the compound will readily form a salt, protonating at the N3 position to create a thiazolium cation. This is the most stable cationic form.

Role of Substituents on Basicity and Salt Stability

Protonation Site and General Basicity

In 2,4-diaminothiazole systems, there are three potential sites for protonation: the endocyclic nitrogen atom (N3) and the two exocyclic amino nitrogen atoms (N2 and N4). Theoretical and experimental studies on analogous amino-heterocycles, such as 2-(4-aminophenyl)benzothiazole, indicate that protonation predominantly occurs at the endocyclic N3 atom. kau.edu.sa The resulting cation is stabilized by resonance, allowing the positive charge to be delocalized over the heterocyclic ring and the exocyclic amino groups. The lone pair of electrons on the exocyclic amino nitrogen participates in this resonance, which increases the electron density at the N3 position, making it the most basic center. kau.edu.sa

The basic strength of these compounds is quantified by the pKa of their conjugate acid. A higher pKa value indicates a stronger base. uomustansiriyah.edu.iq The basicity of simple alkylamines is generally higher than that of ammonia (B1221849) due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom. pharmaguideline.comlibretexts.org However, in heterocyclic systems like thiazole-2,4-diamines, the interplay of inductive, resonance, and steric effects is more complex.

Influence of N-Alkyl Substituents on Basicity

The nature of the substituents on the exocyclic amino groups at the N2 and N4 positions plays a pivotal role in modulating the basicity of the endocyclic N3 atom. In the case of this compound, the N2 position is disubstituted with alkyl groups (ethyl and isobutyl).

Inductive Effects: Alkyl groups, such as ethyl and isobutyl, are electron-donating through the sigma bonds (a positive inductive effect, +I). pharmaguideline.comlibretexts.org This effect increases the electron density on the exocyclic N2 nitrogen. This enhanced electron density is then relayed through the π-system of the molecule (resonance effect) to the endocyclic N3 nitrogen, making its lone pair more available for protonation. Consequently, N-alkylation of the exocyclic amino groups generally leads to an increase in the basicity of the thiazole derivative. The order of basicity is expected to follow the trend: tertiary amine (N,N-dialkyl) > secondary amine (N-alkyl) > primary amine > ammonia. ncert.nic.in

Steric Effects: The size and conformation of the alkyl groups can also influence basicity. Bulky substituents, like the isobutyl group, can introduce steric hindrance. If this steric bulk forces the dialkylamino group to twist out of the plane of the thiazole ring, it can disrupt the resonance delocalization of the N2 lone pair into the ring. This phenomenon, known as steric inhibition of resonance, would reduce the electron-donating effect on the N3 nitrogen and thereby decrease the compound's basicity. quora.com However, the increased inductive effect from two alkyl groups often outweighs moderate steric hindrance, resulting in a net increase in basicity compared to mono-alkylated or unsubstituted analogues.

Influence of Ring Substituents on Basicity

While this compound is unsubstituted on the thiazole ring itself (at the C5 position), understanding the effect of ring substituents is crucial for structure-activity relationship studies within this chemical class. Research on 5-substituted 2-aminothiazoles and 2-(N,N-dimethylamino)thiazoles provides direct insight into how electronic effects are transmitted through the ring to the site of protonation (N3). rsc.org

The basicity of these compounds shows a clear correlation with the electronic nature of the substituent at the C5 position. Electron-donating groups (EDGs) increase basicity, while electron-withdrawing groups (EWGs) decrease it. This relationship can be visualized through a Hammett plot, which correlates the pKa values with the substituent's Hammett constant (σ). rsc.org

Table 1: Effect of C5-Substituents on the pKa of 2-Aminothiazole Derivatives

This interactive table presents pKa data for a series of 5-substituted 2-aminothiazoles and 2-(N,N-dimethylamino)thiazoles, illustrating the electronic influence of substituents on the basicity of the thiazole core. Data sourced from related studies on substituted aminothiazoles. rsc.org

Substituent (X) at C5Hammett Constant (σ_meta)pKa of 5-X-2-aminothiazolepKa of 5-X-2-(N,N-dimethylamino)thiazole
OCH₃0.125.556.05
CH₃-0.075.706.20
H0.005.385.90
Cl0.374.755.25
Br0.394.705.20
COOC₂H₅0.374.204.70
NO₂0.712.953.45

As the data indicates, groups like methyl (CH₃) and methoxy (B1213986) (OCH₃) increase the pKa, signifying enhanced basicity. Conversely, strongly withdrawing groups like nitro (NO₂) and ester (COOC₂H₅) significantly lower the pKa, indicating reduced basicity. This demonstrates that electronic effects are effectively transmitted through the thiazole ring to the N3 atom. rsc.org

Salt Formation and Stability

The basic nature of this compound allows it to react with acids to form ammonium salts. libretexts.org Salt formation is a common strategy in pharmaceutical development to improve properties such as aqueous solubility, dissolution rate, and thermal stability. libretexts.org

The stability of a salt is dependent on several factors:

Basicity of the Amine (pKa): A more basic amine will form a more stable salt with a given acid. The relatively high basicity conferred by the N,N-dialkyl substitution on the N2 position would favor the formation of stable salts.

Acidity of the Counter-ion (pKa): A stable salt is generally formed when there is a significant difference (typically > 2-3 units) between the pKa of the amine and the pKa of the acid used for salt formation. Strong acids (low pKa) are used to form stable salts with weak bases.

Thermal Stability: Amine salts are typically crystalline solids with higher melting points and greater thermal stability than the corresponding free base. libretexts.org However, some salts, particularly those formed with volatile acids or those susceptible to thermal decomposition, may exhibit instability upon heating, sometimes dissociating back to the free amine and acid. nih.gov

The ethyl and isobutyl groups, along with the thiazole core, will influence the lipophilicity and crystal packing of any salt form, thereby affecting its ultimate stability, solubility, and hygroscopicity (tendency to absorb moisture from the air).

Advanced Applications and Functionalization Prospects in Materials and Chemical Technologies

Role as Core Scaffolds and Building Blocks in Complex Organic Synthesis

The thiazole (B1198619) ring is a versatile and reactive intermediate that serves as a fundamental building block in organic synthesis. wjrr.org Thiazole derivatives are recognized for their role as important synthons in the construction of a wide array of both aromatic and heterocyclic compounds. wjrr.org This utility stems from the reactivity of the thiazole core, which can be modified at various positions to generate new and complex molecular architectures. semanticscholar.org The synthesis of the thiazole ring itself can be achieved through established methods such as the Hantzsch thiazole synthesis, which involves the reaction of haloketones with thioamides. jpionline.orgwikipedia.org

Thiazole derivatives, including structures like N2-Ethyl-N2-isobutylthiazole-2,4-diamine, are valuable precursors for the synthesis of other fused heterocyclic systems. wjrr.org The inherent reactivity of the thiazole scaffold allows it to be used in the construction of more complex ring systems such as oxazoles, pyrazoles, and pyrimidines. wjrr.org The amino groups present in this compound can be further reacted, for instance with aryl aldehydes, to form new derivatives via Schiff's base formation, expanding the molecular diversity that can be accessed from this core structure. jpionline.org This adaptability makes the thiazole ring a key intermediate for chemists aiming to develop novel compounds with specific structural and functional properties. wjrr.org

Exploration in Corrosion Inhibition Mechanisms and Surface Science

Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazole derivatives, are recognized as effective corrosion inhibitors for various metals and alloys in aggressive acidic or basic environments. mdpi.comsemanticscholar.org Their efficacy is attributed to their ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. mdpi.comnih.gov The molecular structure of this compound, featuring a π-rich aromatic ring and electron-donating nitrogen and sulfur heteroatoms, makes it a promising candidate for applications in corrosion science.

The primary step in corrosion inhibition by organic molecules is their adsorption onto the metal surface. semanticscholar.org This process is influenced by the chemical composition of the inhibitor, the nature of the metal surface, and the type of corrosive environment. nih.gov Thiazole derivatives adsorb on metal surfaces through a combination of physical (electrostatic) and chemical interactions. nih.gov The adsorption behavior of these inhibitors often fits the Langmuir adsorption isotherm model, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. nih.gov The adsorption process is typically spontaneous, as indicated by negative values of the standard free energy of adsorption (ΔG°ads). nih.gov

Illustrative Adsorption Parameters for a Thiazole Derivative on Steel
Inhibitor Concentration (ppm)Surface Coverage (θ)Inhibition Efficiency (%)ΔG°ads (kJ/mol)
500.7575.2-30.5
2000.8888.1-31.2
4000.9292.4-31.8
8000.9595.3-32.5

This table presents representative data showing how inhibition efficiency and surface coverage increase with inhibitor concentration, consistent with the Langmuir adsorption model.

The adsorption of thiazole inhibitors leads to the formation of a protective film on the metal surface. researchgate.netarkema.com This film acts as a barrier, hindering the mass and charge transfer processes that drive corrosion. nih.gov The formation and effectiveness of this film can be studied using electrochemical techniques like Electrochemical Impedance Spectroscopy (EIS). nih.gov In the presence of an effective inhibitor, EIS measurements typically show an increase in the charge-transfer resistance (Rct) or polarization resistance (Rp) and a decrease in the double-layer capacitance (Cdl). nih.govresearchgate.netnih.gov The increase in Rct signifies a slowing of the corrosion rate, while the decrease in Cdl is attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer as inhibitor molecules displace water molecules at the surface. nih.govnih.gov

Example Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in HCl
Inhibitor Concentration (ppm)Rp (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)35.8210.5-
5080.7198.855.6
200185.495.380.7
800354.344.189.9

This table illustrates typical EIS results where the polarization resistance (Rp) increases and the double-layer capacitance (Cdl) decreases with increasing concentration of a thiazole derivative inhibitor, confirming the formation of a protective film. nih.gov

Potentiodynamic polarization studies are used to determine the mechanism of inhibition. Thiazole derivatives often function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net This is observed as a decrease in the corrosion current density (icorr) in both the anodic and cathodic branches of the polarization curves with the addition of the inhibitor. acs.org The corrosion potential (Ecorr) typically shows only a slight shift, which is characteristic of mixed-type behavior. nih.gov The inhibitor molecules adsorb onto the active sites on the metal surface, thereby blocking the electrochemical reactions without significantly altering their mechanism. nih.gov

The efficiency of a thiazole-based corrosion inhibitor is intrinsically linked to its molecular structure. semanticscholar.org Several key features contribute to its performance:

Heteroatoms : The presence of nitrogen and sulfur atoms is crucial. These atoms have lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, forming strong coordinate bonds and enhancing adsorption. mdpi.comsemanticscholar.orgnih.gov

π-Electrons : The aromatic thiazole ring provides a source of π-electrons. These can interact with the metal surface, further strengthening the adsorption bond between the inhibitor and the metal. semanticscholar.orgacs.org

Substituent Groups : The ethyl and isobutyl groups attached to the nitrogen atoms in this compound influence the molecule's properties. Alkyl groups can increase the electron density on the thiazole ring, enhancing its donor capabilities. nih.gov They also increase the surface area covered by each molecule, which can improve the quality of the protective film. nih.gov

In essence, the combination of heteroatoms for strong chemical bonding, π-electrons for enhanced interaction, and appropriate substituent groups for increased surface coverage and electronic effects collectively determines the high inhibition efficiency observed for this class of compounds. nih.govsemanticscholar.org

Potential in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The field of organic electronics has identified thiazole-containing compounds as promising candidates for use in Organic Light-Emitting Diodes (OLEDs) and other luminescent materials. The thiazole moiety is an integral component of various natural and synthetic molecules that exhibit fluorescence, indicating its intrinsic capacity for light emission. This has led to the exploration of thiazole derivatives in the fabrication of OLEDs and semiconductors. The introduction of specific substituents to the thiazole ring can further modulate the photophysical properties, offering a pathway to tune the emission characteristics for specific applications.

In the case of this compound, the presence of the 2,4-diamino substitution pattern is expected to enhance its electron-donating character, which can be a favorable attribute for hole-transporting or emissive layers in OLED devices. The ethyl and isobutyl groups, while primarily influencing solubility and film-forming properties, can also have a subtle electronic effect on the thiazole core, thereby impacting the luminescent behavior of the molecule.

While many organic molecules are fluorescent, phosphorescent materials are of particular interest for OLEDs as they can theoretically achieve 100% internal quantum efficiency. Thiazole derivatives have been investigated as ligands in transition metal complexes that exhibit phosphorescence. The nitrogen and sulfur atoms of the thiazole ring can coordinate with heavy metal ions such as iridium(III), platinum(II), or ruthenium(II), which facilitate intersystem crossing and lead to phosphorescent emission.

For this compound, its potential as a ligand in such complexes is noteworthy. The coordination of this thiazole derivative to a suitable metal center could lead to the development of novel phosphorescent emitters. The electronic properties of the resulting complex, and thus its emission color and efficiency, would be a function of both the metal and the ligand. The amino substituents on the thiazole ring of this compound could play a crucial role in tuning the energy levels of the metal complex, potentially leading to emissions across the visible spectrum.

Thiazole-Based Emitter Type Potential Metal Centers Potential Emission Colors
PhosphorescentIridium(III), Platinum(II), Ruthenium(II)Blue, Green, Red
FluorescentNot ApplicableBlue, Green

Application in Dye Chemistry and Chromophoric Systems

The structural framework of this compound is analogous to that of various organic dyes. The thiazole ring can act as an effective conjugated bridge, and the amino groups at the 2- and 4-positions serve as potent electron-donating groups. This donor-acceptor character is a fundamental principle in the design of chromophores. By strategically coupling this thiazole derivative with electron-accepting moieties, it is possible to create molecules with strong intramolecular charge transfer (ICT) characteristics.

Such ICT molecules often exhibit large Stokes shifts and solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent. These properties are highly desirable for applications in chemical sensors, bio-imaging, and as functional dyes for textiles and other materials. The ethyl and isobutyl groups on the nitrogen atom can enhance the solubility of the resulting dyes in organic solvents, which is a practical advantage for their processing and application.

Development as Ligands in Coordination Chemistry

The thiazole nucleus, with its nitrogen and sulfur heteroatoms, is an excellent building block for the design of ligands in coordination chemistry. nih.gov Thiazole-based ligands have been shown to coordinate with a wide variety of transition metals. nih.gov The nitrogen atom in the thiazole ring is a hard base, while the sulfur atom is a soft base, allowing for coordination with a range of metal ions with varying hardness and softness. nih.gov

This compound presents multiple potential coordination sites. The primary coordination is expected to occur through the ring nitrogen atom. Additionally, the exocyclic amino groups could also participate in metal binding, potentially leading to chelation, which enhances the stability of the resulting metal complexes. The formation of stable complexes with transition metals opens up possibilities for their use in catalysis, as magnetic materials, or as therapeutic agents.

The lone pair of electrons on the sp2-hybridized ring nitrogen atom of the thiazole in this compound makes it a strong Lewis base, capable of forming a stable coordinate bond with a transition metal ion. The presence of the sulfur atom in the ring can also lead to secondary interactions with certain soft metals.

Furthermore, the 2,4-diamino substitution pattern can facilitate the formation of bidentate or even polydentate ligands if further functionalization is introduced. For instance, modification of the amino groups could introduce additional donor atoms, leading to ligands that can form highly stable, chelated complexes with transition metals. The stability and electronic properties of these complexes can be fine-tuned by the choice of the metal ion and the steric and electronic nature of the substituents on the thiazole ligand. Research on other 2,4-diaminothiazoles has demonstrated their ability to act as effective ligands in the formation of metal complexes with interesting biological and material properties. lshtm.ac.uknih.govacs.org

Potential Metal Ion Coordination Geometry Potential Application
Copper(II)Square Planar, TetrahedralCatalysis, Antimicrobial Agents
Zinc(II)TetrahedralLuminescent Sensors
Palladium(II)Square PlanarCross-coupling Catalysis
Gold(III)Square PlanarTherapeutic Agents

Conclusion and Future Research Directions

Synthesis of Novel N2-Ethyl-N2-isobutylthiazole-2,4-diamine Analogues

The future of research into this compound will heavily rely on the synthesis of novel analogues to build a comprehensive structure-activity relationship (SAR) library. The classic Hantzsch thiazole (B1198619) synthesis, which involves the condensation of α-haloketones with thioamides, remains a foundational and dependable method for creating the core thiazole structure. kuey.netanalis.com.my Modern advancements in synthetic methodologies now offer a broader toolkit for creating diverse analogues.

Future synthetic strategies could explore:

Microwave-assisted synthesis: This technique has been shown to accelerate the synthesis of 2-amino-4-arylthiazole scaffolds, offering a rapid and efficient route to a variety of derivatives. mdpi.com

Multi-component reactions: Designing one-pot, multi-component reactions can streamline the synthesis of complex thiazole derivatives, improving efficiency and reducing waste.

Functional group modifications: Systematic modifications of the ethyl and isobutyl groups on the N2-nitrogen, as well as substitutions at the C5 position of the thiazole ring, will be crucial. Introducing a range of alkyl, aryl, and heterocyclic moieties will allow for a thorough investigation of how these changes impact the compound's properties. nih.govnih.gov For instance, the introduction of bulky or hydrophilic substituents has been shown to significantly alter the biological activity of 2-aminothiazole (B372263) derivatives. nih.gov

Synthesis of di-, tri-, and tetrathiazole moieties: The creation of molecules containing multiple thiazole rings has been shown to enhance therapeutic activities in some cases. mdpi.com

A systematic approach to the synthesis of analogues will be essential for developing a robust understanding of this class of compounds.

Synthetic Approach Description Potential Advantages
Hantzsch Thiazole Synthesis Condensation of α-haloketones with thioamides. kuey.netWell-established, reliable for core thiazole ring formation.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. mdpi.comFaster reaction times, higher yields, and cleaner products.
Multi-component Reactions Combining three or more reactants in a single step.Increased efficiency, reduced purification steps, and molecular diversity.
Systematic Analogue Synthesis Varied substitutions at N2 and C5 positions. nih.govnih.govElucidation of structure-activity relationships.

Advanced Computational Modeling for Structure-Property Relationships

Advanced computational modeling will be a critical tool in predicting the properties of this compound and its analogues, thereby guiding synthetic efforts and biological testing. In silico techniques can provide deep insights into the structure-property relationships of these molecules.

Key computational approaches to be employed include:

Quantum Mechanics (QM): QM methods can be used to calculate electronic properties, such as charge distribution and frontier molecular orbitals, which are fundamental to understanding the reactivity of the thiazole ring. excli.de

Molecular Docking: This technique can predict the binding modes and affinities of this compound analogues with various biological targets, such as protein kinases or microbial enzymes. mdpi.com This is particularly relevant given that 2,4-diaminothiazoles are known to target a variety of kinases. lshtm.ac.uk

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogues with their biological activities. ijper.org This can help in identifying the key molecular descriptors that govern their function.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of interactions and the role of solvent molecules. excli.de

The integration of these computational tools will enable a more rational design of novel analogues with enhanced desired properties.

Perspectives on Exploring Diverse Functional Applications

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities. mdpi.comdntb.gov.ua Future research should therefore explore the potential of this compound and its analogues in various functional applications.

Potential areas of investigation include:

Anticancer Agents: Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines, including leukemia, lung cancer, and melanoma. nih.govnih.gov The mechanism of action often involves the inhibition of protein kinases, such as Cdk5/p25. nih.gov

Antimicrobial Agents: The thiazole ring is a core component of many antimicrobial compounds. mdpi.com Analogues of this compound should be screened for activity against a broad spectrum of bacteria and fungi, including drug-resistant strains. mdpi.com

Anti-inflammatory Agents: Some 2-aminothiazole derivatives have shown potential as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. nih.gov

Antiviral Agents: The 2-aminothiazole scaffold has been associated with antiviral activity, including against HIV. mdpi.com

Agrochemicals: Given their potential antimicrobial properties, these compounds could also be explored for their use as fungicides or bactericides in agriculture.

A comprehensive screening of this compound and its newly synthesized analogues against a diverse panel of biological targets will be crucial in identifying promising lead compounds for further development.

Potential Application Rationale Based on 2-Aminothiazole Derivatives Key Biological Targets
Anticancer Potent activity against various cancer cell lines. nih.govnih.govProtein kinases (e.g., Cdk5/p25). nih.gov
Antimicrobial Broad-spectrum antibacterial and antifungal activity. mdpi.commdpi.comMicrobial enzymes, cell wall synthesis.
Anti-inflammatory Inhibition of inducible nitric oxide synthase (iNOS). nih.goviNOS.
Antiviral Known anti-HIV and other antiviral activities. mdpi.comViral enzymes and replication processes.

Integration of Experimental and Theoretical Approaches in Thiazole Chemistry Research

The most effective path forward in understanding and exploiting the potential of this compound will involve a synergistic integration of experimental and theoretical research. This iterative cycle of design, synthesis, testing, and modeling will accelerate the discovery of novel compounds with optimized properties.

This integrated approach would entail:

Computational Design: Utilizing computational tools to design a library of virtual analogues with predicted high activity and favorable pharmacokinetic properties.

Chemical Synthesis: Synthesizing the most promising candidates identified through computational screening.

In Vitro and In Vivo Evaluation: Experimentally testing the synthesized compounds for their biological activity and toxicity.

SAR Analysis and Model Refinement: Using the experimental data to refine the computational models and to inform the design of the next generation of analogues.

This feedback loop between theoretical predictions and experimental validation will be instrumental in navigating the complex chemical space of this compound derivatives and in efficiently identifying lead candidates for various applications. excli.de

Q & A

Q. How can researchers design stable formulations for in vivo studies?

  • Methodological Answer : Use DSC/TGA to assess thermal stability and excipient compatibility. For aqueous solubility, prepare PEG-based nanoemulsions or cyclodextrin complexes. Validate stability under physiological conditions (pH 7.4, 37°C) over 24–72 hours .

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